7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

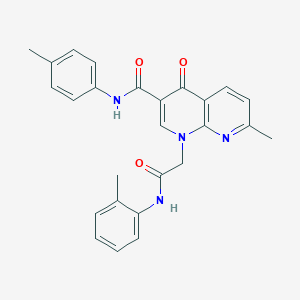

The compound 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a substituted ethyl chain at position 1. Key substituents include:

- 7-methyl: Enhances lipophilicity and may influence steric interactions.

- 1-(2-oxo-2-(o-tolylamino)ethyl): A branched ethyl chain with an o-tolylamino group, contributing to conformational flexibility and aromatic interactions.

- N-(p-tolyl) carboxamide: A para-methyl-substituted aryl group that may improve solubility and binding affinity.

Properties

IUPAC Name |

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-8-11-19(12-9-16)28-26(33)21-14-30(25-20(24(21)32)13-10-18(3)27-25)15-23(31)29-22-7-5-4-6-17(22)2/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMMPNYCCACLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251672-69-1) is a synthetic derivative belonging to the naphthyridine class of compounds. This article aims to explore its biological activity, particularly focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C26H24N4O3

- Molecular Weight : 440.5 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. The compound's effectiveness was evaluated against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer).

In Vitro Studies

In vitro assays using the MTT colorimetric method demonstrated that the compound exhibits significant cytotoxicity. The IC50 values for HepG2 and PC-3 cells were reported as follows:

- HepG2 Cells : IC50 = 5.12 µM

- PC-3 Cells : IC50 = 7.45 µM

These results indicate that the compound effectively inhibits cell growth in both cancer types, with a slightly higher potency against HepG2 cells.

The mechanism underlying the anticancer activity of this compound involves:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells as evidenced by increased levels of active caspase-3.

- Cell Cycle Arrest : It causes S-phase cell cycle arrest, preventing cancer cells from proliferating.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the chemical structure can significantly impact the potency and selectivity of these compounds.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 7 | Increased cytotoxicity |

| Substitution at nitrogen positions | Altered binding affinity to target enzymes |

| Variation in aromatic substituents | Enhanced selectivity towards specific cancer types |

Case Studies

Several case studies have documented the biological effects of similar naphthyridine derivatives:

- Study on Naphthyridine Derivatives : A series of naphthyridine derivatives were tested for their anticancer properties, revealing that compounds with electron-donating groups exhibited enhanced activity against liver cancer cells .

- Mechanistic Insights : Research indicated that naphthyridine derivatives could inhibit tumor growth through modulation of apoptotic pathways and cell cycle regulators .

- Comparative Analysis : A comparative study showed that while some derivatives had similar structures to our compound, they lacked significant anticancer activity, emphasizing the importance of specific structural features in determining efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and related 1,8-naphthyridine derivatives:

Key Structural and Functional Insights:

Substituent Effects on Solubility and Binding: Carboxylic acid vs. carboxamide: Carboxylic acid derivatives (e.g., ) exhibit higher solubility but lower metabolic stability compared to carboxamides (e.g., target compound, ). Branched chains: The target compound’s 1-(2-oxo-2-(o-tolylamino)ethyl) group introduces conformational flexibility, contrasting with the rigid adamantyl group in .

POCl3-mediated reactions: describes POCl3 use for activating carbonyl groups, a strategy relevant to synthesizing carboxamide derivatives .

Pharmacological Implications: Catecholamine modulation: The benzyl-ethyl derivative () acts as a locomotor stimulant via norepinephrine uptake modulation, suggesting that the target compound’s ethyl-o-tolylamino group may similarly influence neurotransmitter systems . Inhibitory activity: Morpholinomethyl-substituted derivatives () show inhibitory effects, implying that electron-donating groups at position 3 may enhance such activity .

Q & A

Q. What are the established synthetic protocols for preparing 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivatives, and how are critical functional groups (e.g., amide, keto) preserved during synthesis?

- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example:

- POCl₃-mediated cyclization : Reacting naphthyridine precursors with POCl₃ in DMF at 80°C for 4 hours, followed by crystallization (yield ~66%) .

- Ultrasonic-assisted synthesis : Using ultrasound irradiation in DMF with POCl₃ at 60°C reduces reaction time and improves purity (yield 70–85%) .

Key steps include protecting the amide group during acidic conditions and optimizing stoichiometry to prevent keto group degradation.

Q. Which spectroscopic methods provide definitive confirmation of the target compound's regiochemistry and carbonyl group orientations?

- Methodological Answer :

- ¹H NMR : Resolves aromatic protons and hydrogen bonding (e.g., δ 9.19 ppm for NH in amide groups) .

- IR Spectroscopy : Confirms carbonyl stretches (e.g., 1686 cm⁻¹ for keto, 1651 cm⁻¹ for amide) .

- X-ray Crystallography : Determines crystal packing and substituent orientations (e.g., monoclinic system with space group P2₁/c) .

Advanced Research Questions

Q. How can conflicting solubility data between similar 1,8-naphthyridine derivatives be resolved when developing formulation strategies?

- Methodological Answer : Conflicting solubility profiles may arise from polymorphism or solvent interactions. Strategies include:

- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline forms .

- Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to enhance solubility while maintaining stability .

Q. What mechanistic insights explain the divergent reactivity of the 3-carboxamide group versus 4-oxo group in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The 4-oxo group is more electrophilic due to conjugation with the naphthyridine ring, favoring nucleophilic attack (e.g., thiation with P₂S₅) .

- Steric Hindrance : The 3-carboxamide’s bulky substituents (e.g., p-tolyl) limit accessibility, requiring milder conditions for reactions like amidino substitution (ethanol, 20°C) .

Q. What experimental approaches can validate hypothesized enzyme inhibition mechanisms for this compound in kinase targeting studies?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ATP competition assays to measure IC₅₀ values .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with kinase active sites .

- Mutagenesis Studies : Engineer kinase mutants to test residue-specific interactions (e.g., ATP-binding pocket mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.